molecular formula C22H16N2O4S2 B11945563 N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide CAS No. 83202-22-6

N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No.: B11945563
CAS No.: 83202-22-6
M. Wt: 436.5 g/mol
InChI Key: DMYWAKAZWKYTMZ-MBALSZOMSA-N
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Description

N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a naphthylamine derivative with a benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .

Properties

CAS No.

83202-22-6

Molecular Formula

C22H16N2O4S2

Molecular Weight

436.5 g/mol

IUPAC Name

(NE)-N-[(4E)-4-(benzenesulfonylimino)naphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C22H16N2O4S2/c25-29(26,17-9-3-1-4-10-17)23-21-15-16-22(20-14-8-7-13-19(20)21)24-30(27,28)18-11-5-2-6-12-18/h1-16H/b23-21+,24-22+

InChI Key

DMYWAKAZWKYTMZ-MBALSZOMSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=CC=CC=C4)/C=C2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C24

Origin of Product

United States

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